6-Methylheptan-1-amine
Overview
Description
6-Methylheptan-1-amine is a chemical compound that has been the subject of various studies due to its interesting chemical structure and properties. It is an organic compound with a complex molecular structure, which has led to research into its synthesis, molecular structure analysis, and chemical properties.
Synthesis Analysis
The synthesis of 6-Methylheptan-1-amine and related compounds involves complex chemical reactions. For instance, one synthesis method involves the amination of lithium enolate of methyl 6-endo-(methylthio)bicyclo[2.2.1] heptane-2-endo-carboxylate followed by hydrolysis (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990). Another method reported is the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, which are structurally related, by N-methylation of known 6-chloropurines (Roggen & Gundersen, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Methylheptan-1-amine has been studied using techniques like X-ray crystallography. These studies have revealed details about the crystal and molecular structure of these compounds, providing insights into their conformational properties and stability (Glass, Sabahi, & Singh, 1992).
Chemical Reactions and Properties
The chemical reactions and properties of 6-Methylheptan-1-amine include its ability to undergo oxidation and participate in various chemical transformations. For example, electrochemical oxidation of a similar compound in acetonitrile revealed two oxidation waves, indicating complex redox behavior (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990). Additionally, compounds like 6-Methylheptan-1-amine can act as intermediates in the synthesis of other chemically interesting molecules (Mitsumoto & Nitta, 2004).
Scientific Research Applications
6-Methylheptan-1-amine is an organic compound with the molecular formula C8H19N . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical fields .
One potential application of amines, like 6-Methylheptan-1-amine, is in the synthesis of Schiff bases . Schiff bases are organic compounds synthesized from the condensation of a primary amine with a carbonyl group . They are an important class of organic compounds due to their chelating properties and ability to coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states . These Schiff bases and their metal complexes have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry .
6-Methylheptan-1-amine is an organic compound with the molecular formula C8H19N . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical fields .
One potential application of amines, like 6-Methylheptan-1-amine, is in the synthesis of Schiff bases . Schiff bases are organic compounds synthesized from the condensation of a primary amine with a carbonyl group . They are an important class of organic compounds due to their chelating properties and ability to coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states . These Schiff bases and their metal complexes have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry .
6-Methylheptan-1-amine is an organic compound with the molecular formula C8H19N . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical fields .
One potential application of amines, like 6-Methylheptan-1-amine, is in the synthesis of Schiff bases . Schiff bases are organic compounds synthesized from the condensation of a primary amine with a carbonyl group . They are an important class of organic compounds due to their chelating properties and ability to coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states . These Schiff bases and their metal complexes have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry .
Safety And Hazards
properties
IUPAC Name |
6-methylheptan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-8(2)6-4-3-5-7-9/h8H,3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPULCTXGGDJCTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157349 | |
Record name | Isooctylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylheptan-1-amine | |
CAS RN |
1321-35-3 | |
Record name | Isooctylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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